Cdk7-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7-IN-10 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it an attractive target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Cdk7-IN-10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperature and pH .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Cdk7-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of CDK7 inhibition on cell cycle progression and transcription.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed CDK7.
Industry: Utilized in drug development and screening for new CDK7 inhibitors.
Mecanismo De Acción
Cdk7-IN-10 exerts its effects by binding to the active site of CDK7, inhibiting its kinase activity. This leads to the suppression of CDK7-mediated phosphorylation of key substrates involved in cell cycle progression and transcription. The inhibition of CDK7 results in cell cycle arrest and apoptosis, particularly in cancer cells with high CDK7 expression .
Comparación Con Compuestos Similares
Similar Compounds
THZ1: Another CDK7 inhibitor with a similar mechanism of action.
CT7001: A selective CDK7 inhibitor currently in clinical trials.
LDC4297: A CDK7 inhibitor known for its potent anti-cancer activity
Uniqueness of Cdk7-IN-10
This compound is unique due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in various cancer models .
Actividad Biológica
Cdk7-IN-10 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcriptional control. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on cancer cells, and potential therapeutic applications.
Overview of CDK7
CDK7 is a multifunctional kinase that serves as a CDK-activating kinase (CAK) and is integral to the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), facilitating transcription initiation and elongation. Elevated levels of CDK7 are often associated with various malignancies, making it an attractive target for cancer therapy .
This compound inhibits CDK7 activity, leading to:
- Disruption of Cell Cycle Progression : Inhibition of CDK7 results in the arrest of cells at the G1/S and G2/M checkpoints, effectively halting cell division. This is particularly relevant in cancer cells that rely on rapid proliferation .
- Suppression of MYC Signaling : MYC is a critical oncogene that drives tumor growth. This compound reduces MYC protein levels and its transcriptional activity, contributing to decreased cell viability in cancer models .
- Induction of Apoptosis : By inhibiting key survival pathways, this compound promotes apoptosis in cancer cells, particularly in estrogen receptor-positive breast cancer models resistant to other therapies .
In Vitro Studies
This compound has demonstrated significant antitumor activity in various cancer cell lines:
- Breast Cancer : In estrogen receptor-positive models, this compound effectively reduced cell proliferation and induced apoptosis, especially in cells resistant to CDK4/6 inhibitors .
- Lung Cancer : High expression levels of CDK7 correlate with poor prognosis in non-small cell lung cancer (NSCLC), suggesting that targeting CDK7 could improve treatment outcomes .
In Vivo Studies
In animal models, administration of this compound resulted in:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed in xenograft models, indicating effective systemic delivery and action against solid tumors .
- Improved Survival Rates : Mice treated with this compound exhibited prolonged survival compared to controls, reinforcing its potential as a therapeutic agent .
Case Studies
- Triple-Negative Breast Cancer (TNBC) :
- Non-Small Cell Lung Cancer (NSCLC) :
Data Summary
Parameter | This compound Effects |
---|---|
Cell Cycle Arrest | G1/S and G2/M checkpoint inhibition |
MYC Protein Levels | Decreased |
Apoptosis Induction | Increased cell death |
Tumor Growth | Significant reduction |
Survival Rates | Improved in animal models |
Propiedades
Fórmula molecular |
C29H35N7O3 |
---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-1,6,6-trimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-4H-pyrrolo[3,4-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H35N7O3/c1-7-24(37)30-21-15-13-20(14-16-21)27(38)32-26-22-17-36(29(2,3)25(22)35(6)33-26)28(39)31-23(18-34(4)5)19-11-9-8-10-12-19/h7-16,23H,1,17-18H2,2-6H3,(H,30,37)(H,31,39)(H,32,33,38)/t23-/m1/s1 |
Clave InChI |
LTMXBUKGMDPOPI-HSZRJFAPSA-N |
SMILES isomérico |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
SMILES canónico |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.